BI-671800

説明

BI-671800 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a CRTH2 (chemoattractant receptor homologous molecule on TH2 cells) antagonist

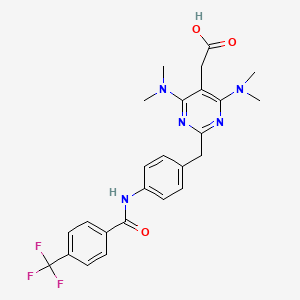

Structure

3D Structure

特性

IUPAC Name |

2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOSTBFUCNZKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093108-50-9 | |

| Record name | BI-671800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-671800 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BI-671800 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BI-671800: A Technical Overview of its Mechanism of Action as a CRTH2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin (B15479496) D2 (PGD2).[1][2][3] PGD2 is a key inflammatory mediator implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[2][4][5] By blocking the interaction of PGD2 with CRTH2, this compound aims to disrupt the downstream signaling cascade that leads to the recruitment and activation of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2][5][6] This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies used to characterize this compound.

Introduction to CRTH2 and its Role in Allergic Inflammation

Prostaglandin D2 (PGD2) is the major prostanoid released from activated mast cells following allergen exposure.[7] It exerts its biological effects through two main receptors: the D-prostanoid (DP1) receptor and the CRTH2 (also known as DP2) receptor.[8] While DP1 activation is associated with vasodilation and inhibition of cell migration, CRTH2 activation promotes a pro-inflammatory cascade.[8]

CRTH2 is preferentially expressed on Th2 cells, eosinophils, and basophils, cell types that are central to the pathophysiology of type 2 inflammation characteristic of allergic diseases.[5][7] Upon binding of PGD2, CRTH2 couples to the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+).[9] This signaling cascade triggers a range of cellular responses, including:

-

Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to the site of inflammation.[7][10]

-

Activation: Upregulation of activation markers and release of pro-inflammatory mediators.[8]

-

Cytokine Production: Enhanced production of Th2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.[2]

Given its central role in orchestrating the allergic inflammatory response, CRTH2 has emerged as a promising therapeutic target for the treatment of diseases like asthma and allergic rhinitis.

This compound: A Selective CRTH2 Antagonist

This compound is a small molecule antagonist designed to selectively block the CRTH2 receptor, thereby inhibiting the pro-inflammatory effects of PGD2.

Chemical Properties

-

Molecular Formula: C25H26F3N5O3

-

Molecular Weight: 501.51 g/mol

(Structure can be found in chemical databases under CAS Number 1093108-50-9)

Mechanism of Action of this compound

The primary mechanism of action of this compound is competitive antagonism of the CRTH2 receptor. By binding to the receptor, it prevents the endogenous ligand, PGD2, from activating the downstream signaling pathway.

CRTH2 Signaling Pathway and Inhibition by this compound

The binding of PGD2 to CRTH2 initiates a signaling cascade that is inhibited by this compound.

Preclinical Pharmacology

The pharmacological properties of this compound have been characterized in a series of in vitro and in vivo studies.

In Vitro Studies

4.1.1. Receptor Binding Affinity

This compound demonstrates high affinity for the CRTH2 receptor. In radioligand binding assays using membranes from cells transfected with either human or mouse CRTH2, this compound potently displaced the binding of [3H]-PGD2.[1]

4.1.2. Functional Antagonism

The antagonist activity of this compound has been confirmed in functional assays, such as the eosinophil shape change assay. Eosinophils change shape in response to CRTH2 activation by PGD2, and this effect is inhibited by this compound in a concentration-dependent manner.[4]

In Vivo Studies

4.2.1. Mouse Model of Allergic Airway Inflammation

In a mouse model of ovalbumin (OVA)-induced allergic airway inflammation, oral administration of this compound has been shown to significantly reduce airway hyperresponsiveness (AHR).[1] This model mimics key features of human asthma, including eosinophilic inflammation and AHR.

4.2.2. FITC-Induced Cutaneous Inflammation

This compound has also demonstrated efficacy in a model of fluorescein (B123965) isothiocyanate (FITC)-induced delayed-type hypersensitivity in mice.[1] In this model, this compound effectively blocked edema formation and reduced the inflammatory infiltrate in the skin.[1]

Clinical Development

This compound has been evaluated in several clinical trials for the treatment of asthma and seasonal allergic rhinitis (SAR).

Asthma

Multiple Phase II clinical trials have assessed the efficacy and safety of this compound in patients with asthma. In a study of controller-naïve asthma patients, this compound at doses of 50, 200, and 400 mg twice daily resulted in small but statistically significant improvements in trough forced expiratory volume in 1 second (FEV1) percent predicted compared to placebo.[8] Another trial in patients already receiving inhaled corticosteroids (ICS) also showed a significant improvement in FEV1 with this compound (400 mg twice daily) as an add-on therapy.[8] However, a separate study in patients with poorly controlled asthma on ICS did not show a statistically significant improvement in FEV1 with various dosing regimens of this compound.[3]

Seasonal Allergic Rhinitis (SAR)

In a randomized, double-blind, placebo-controlled study, patients with SAR were exposed to grass pollen in an environmental challenge chamber.[4] Treatment with this compound (200 mg twice daily) for two weeks significantly reduced the total nasal symptom score compared to placebo.[4] Furthermore, this compound significantly reduced nasal eosinophil counts and the levels of inflammatory cytokines IL-4 and eotaxin in nasal lavage fluid.[4]

Data Presentation

Table 1: In Vitro Potency of this compound

| Assay | Species | Cell Line/System | Parameter | Value | Reference |

| PGD2 Binding | Human | hCRTH2 transfected cells | IC50 | 4.5 nM | [1] |

| PGD2 Binding | Mouse | mCRTH2 transfected cells | IC50 | 3.7 nM | [1] |

Table 2: Summary of Key Clinical Trial Efficacy Data for this compound in Asthma

| Trial | Patient Population | Treatment Arms | Primary Endpoint | Result (vs. Placebo) | Reference |

| Trial 1 | Controller-naïve asthma | This compound 50 mg bid | Change in trough FEV1 % predicted | +3.08% (p=0.0311) | [8] |

| This compound 200 mg bid | +3.59% (p=0.0126) | [8] | |||

| This compound 400 mg bid | +3.98% (p=0.0078) | [8] | |||

| Trial 2 | Asthma on ICS | This compound 400 mg bid | Change in trough FEV1 % predicted | +3.87% (p=0.0050) | [8] |

| Phase IIa | Poorly controlled asthma on ICS | This compound 200 mg bid | Change in trough FEV1 % predicted | +0.08% (not significant) | [3] |

| This compound 400 mg AM | +0.28% (not significant) | [3] | |||

| This compound 400 mg PM | +0.67% (not significant) | [3] |

Table 3: Summary of Key Clinical Trial Efficacy Data for this compound in Seasonal Allergic Rhinitis

| Trial | Patient Population | Treatment Arm | Primary Endpoint | Result (vs. Placebo) | Reference |

| Phase II | Seasonal Allergic Rhinitis | This compound 200 mg bid | Total Nasal Symptom Score AUC(0-6h) | -17% (p=0.0026) | [4] |

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol is a representative example based on standard methods for CRTH2 binding assays.[1][11]

7.1.1. Materials

-

Cell membranes from HEK293 cells stably expressing human CRTH2.

-

[3H]-PGD2 (radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

7.1.2. Procedure

-

Cell membranes are incubated with a fixed concentration of [3H]-PGD2 and varying concentrations of this compound in a 96-well plate.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.

-

The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50) is calculated.

Ovalbumin-Induced Airway Hyperreactivity in Mice (Representative Protocol)

This protocol is a representative example based on standard methods for inducing allergic airway inflammation.[2][8]

7.2.1. Animals

-

BALB/c mice (female, 6-8 weeks old).

7.2.2. Sensitization and Challenge

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

Challenge: On specific days following the last sensitization (e.g., days 24, 25, and 26), mice are challenged with an aerosolized solution of OVA for a defined period (e.g., 20-30 minutes).

7.2.3. Treatment

-

This compound or vehicle is administered orally at specified doses for a defined period before and/or during the challenge phase.

7.2.4. Assessment of Airway Hyperresponsiveness (AHR)

-

24-48 hours after the final OVA challenge, AHR is assessed by measuring the changes in lung resistance in response to increasing concentrations of inhaled methacholine (B1211447) using a whole-body plethysmograph or a forced oscillation technique.

7.2.5. Bronchoalveolar Lavage (BAL)

-

Following AHR measurement, BAL is performed to collect airway inflammatory cells. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.

7.2.6. Histology

-

Lungs are harvested, fixed, and sectioned for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).

Conclusion

This compound is a potent and selective antagonist of the CRTH2 receptor with demonstrated efficacy in preclinical models of allergic inflammation and in clinical trials for asthma and seasonal allergic rhinitis. Its mechanism of action, centered on the inhibition of PGD2-mediated activation of Th2 cells and eosinophils, provides a targeted approach to mitigating the inflammatory cascade in type 2 inflammatory diseases. While clinical results in asthma have been modest, the data supports the role of the PGD2-CRTH2 axis in allergic inflammation. Further research may help to identify patient populations that are most likely to benefit from CRTH2 antagonism.

References

- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biocytogen.com [biocytogen.com]

- 5. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 7. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 11. giffordbioscience.com [giffordbioscience.com]

BI-671800: A Technical Whitepaper on its Function as a CRTH2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic airway inflammation, making it a key therapeutic target for diseases such as asthma.[1][2] This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: CRTH2 Antagonism

Prostaglandin D2 (PGD2) is a major inflammatory mediator released primarily by mast cells upon allergen stimulation.[3] PGD2 exerts its pro-inflammatory effects by binding to the CRTH2 receptor, which is highly expressed on type 2 helper T cells (Th2), eosinophils, and basophils.[4][5] The activation of CRTH2 by PGD2 triggers a cascade of downstream signaling events that lead to:

-

Chemotaxis and Recruitment: Migration of eosinophils, basophils, and Th2 cells to the site of inflammation.[3]

-

Activation of Inflammatory Cells: Degranulation of eosinophils and basophils, releasing cytotoxic proteins and other inflammatory mediators.[6]

-

Cytokine Production: Enhanced production of Th2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13, which further amplify the allergic inflammatory response.[3]

This compound functions by competitively binding to the CRTH2 receptor, thereby blocking the binding of PGD2 and inhibiting these downstream inflammatory processes. This antagonism is the basis for its therapeutic potential in allergic diseases like asthma.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of this compound [7]

| Parameter | Species | Cell Line | Value (nM) |

| IC50 | Human | hCRTH2 transfected cells | 4.5 |

| IC50 | Mouse | mCRTH2 transfected cells | 3.7 |

Table 2: Clinical Efficacy of this compound in Patients with Asthma (Controller-Naïve) [1][3]

| Treatment Group | N | Change from Baseline in Trough FEV1% Predicted (Adjusted Mean Difference vs. Placebo) | p-value |

| BI 671800 50 mg bid | 77 | 3.08% | 0.0311 |

| BI 671800 200 mg bid | 84 | 3.59% | 0.0126 |

| BI 671800 400 mg bid | 79 | 3.98% | 0.0078 |

| Fluticasone 220 µg bid | 71 | 8.62% | <0.0001 |

| Placebo | 78 | - | - |

FEV1: Forced Expiratory Volume in 1 second; bid: twice daily

Table 3: Clinical Efficacy of this compound in Patients with Asthma on Inhaled Corticosteroids (ICS) [1][3]

| Treatment Group | N | Change from Baseline in Trough FEV1% Predicted (Adjusted Mean Difference vs. Placebo) | p-value |

| BI 671800 400 mg bid | - | 3.87% | 0.0050 |

| Montelukast 10 mg qd | - | 2.37% | 0.0657 |

| Placebo | - | - | - |

qd: once daily

Table 4: Clinical Efficacy of this compound as Add-on Therapy in Poorly Controlled Asthma [2]

| Treatment Group | Change from Baseline in Trough FEV1% Predicted (Adjusted Mean Difference vs. Placebo ± SE) |

| BI 671800 200 mg bid | 0.08 ± 0.62% |

| BI 671800 400 mg AM | 0.28 ± 0.61% |

| BI 671800 400 mg PM | 0.67 ± 0.63% |

SE: Standard Error

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize CRTH2 antagonists like this compound.

Radioligand Binding Assay (for determining binding affinity)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]PGD2) for binding to the CRTH2 receptor.

Materials:

-

Membrane preparations from cells expressing the human CRTH2 receptor.

-

Radioligand: [³H]PGD2.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail and counter.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, add a fixed concentration of [³H]PGD2, the cell membrane preparation, and varying concentrations of this compound or vehicle control.

-

Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PGD2) from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for assessing functional antagonism)

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CRTH2 agonist.

Materials:

-

Cells expressing the CRTH2 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

CRTH2 agonist (e.g., PGD2).

-

Test compound: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader.

Protocol:

-

Plate the CRTH2-expressing cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Stimulate the cells with a fixed concentration of PGD2.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value for the inhibition of the agonist-induced calcium mobilization.

In Vivo Murine Model of Allergic Asthma

Animal models are essential for evaluating the efficacy of drug candidates in a physiological context. A common model for allergic asthma involves sensitization and challenge with an allergen, such as cockroach allergen.

Materials:

-

Laboratory mice (e.g., BALB/c).

-

Allergen (e.g., cockroach allergen extract).

-

Adjuvant (e.g., Alum).

-

Test compound: this compound.

-

Vehicle control.

-

Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography).

Protocol:

-

Sensitization: Sensitize the mice to the allergen by intraperitoneal injections of the allergen mixed with an adjuvant on specific days (e.g., day 0 and day 7).

-

Challenge: After the sensitization period, challenge the mice with the allergen directly into the airways (e.g., via intranasal or intratracheal administration) on multiple days (e.g., days 14, 15, and 16) to induce an allergic inflammatory response.

-

Treatment: Administer this compound or vehicle control to the mice at specified times relative to the allergen challenges (e.g., orally, once or twice daily).

-

Assessment of Airway Inflammation: At the end of the study, collect bronchoalveolar lavage (BAL) fluid to analyze the number and type of inflammatory cells (e.g., eosinophils). Lung tissue can also be collected for histological analysis.

-

Assessment of Airway Hyperresponsiveness (AHR): Measure the changes in lung function in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.

-

Compare the outcomes (e.g., eosinophil counts in BAL fluid, AHR) between the this compound-treated group and the vehicle-treated group to determine the efficacy of the compound.

Signaling Pathways and Visualizations

CRTH2 Signaling Pathway

CRTH2 is coupled to the Gαi subunit of the heterotrimeric G protein.[8] Upon binding of PGD2, the Gαi subunit is activated, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More importantly for its pro-inflammatory effects, the βγ subunits of the G protein activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers downstream signaling cascades that result in chemotaxis, degranulation, and cytokine production.

Experimental Workflow for In Vivo Asthma Model

The following diagram illustrates a typical workflow for evaluating the efficacy of a CRTH2 antagonist in a murine model of allergic asthma.

Conclusion

This compound is a selective CRTH2 antagonist that has demonstrated efficacy in preclinical models and clinical trials for asthma. By blocking the pro-inflammatory effects of PGD2 on key immune cells, this compound represents a targeted therapeutic approach for allergic airway diseases. The data and protocols presented in this whitepaper provide a comprehensive technical overview for researchers and drug development professionals interested in the function and evaluation of CRTH2 antagonists. Further research into biomarkers that can identify patient populations most likely to respond to CRTH2-targeted therapies will be crucial for the future clinical development of compounds like this compound.

References

- 1. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thorax.bmj.com [thorax.bmj.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

BI-671800: A Technical Overview of a CRTH2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). This receptor plays a crucial role in the inflammatory cascade associated with allergic diseases. By blocking the action of its natural ligand, prostaglandin D2 (PGD2), this compound has been investigated as a potential oral therapeutic for the treatment of asthma and allergic rhinitis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and synthesis of this compound, based on publicly available scientific literature and patent information.

Discovery and Development

While the specific lead identification and optimization cascade for this compound is not explicitly detailed in the public domain, the discovery of this and other CRTH2 antagonists has been a focus of extensive medicinal chemistry efforts. The general approach has centered on identifying molecules that can effectively block the PGD2 binding site on the CRTH2 receptor.

The development of CRTH2 antagonists was spurred by the understanding of the pro-inflammatory roles of PGD2 in allergic responses. Early research identified that a carboxylic acid moiety is a key pharmacophoric feature for many CRTH2 antagonists, mimicking the endogenous ligand PGD2. Structure-activity relationship (SAR) studies in the field have focused on optimizing the core scaffold and substituents to enhance potency, selectivity, and pharmacokinetic properties. It is within this broader context of CRTH2 antagonist development that this compound, a pyrimidine (B1678525) derivative, emerged from the research pipeline of Boehringer Ingelheim.

Mechanism of Action

This compound exerts its pharmacological effect by selectively binding to and inhibiting the CRTH2 receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.

The binding of PGD2 to CRTH2 triggers a signaling cascade that leads to:

-

Chemotaxis: Recruitment of inflammatory cells, particularly eosinophils and Th2 cells, to the site of inflammation in the airways.

-

Cellular Activation: Degranulation of eosinophils and basophils, releasing pro-inflammatory mediators.

-

Cytokine Release: Production of Th2 cytokines such as IL-4, IL-5, and IL-13, which further promote the allergic inflammatory response.

By competitively blocking the PGD2 binding site, this compound effectively abrogates these downstream signaling events, thereby reducing the influx and activation of key inflammatory cells in the airways.

Signaling Pathway of PGD2 and the Inhibitory Action of this compound

Caption: PGD2 signaling cascade and the point of intervention for this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed scientific literature. Pharmaceutical companies typically protect the proprietary synthesis routes of their drug candidates in patents. While the exact patent covering the synthesis of this compound could not be definitively identified through the conducted searches, the general synthesis of similar pyrimidine derivatives often involves multi-step sequences.

Based on the chemical structure of this compound, a plausible synthetic strategy would likely involve the construction of the central pyrimidine core, followed by the sequential addition of the side chains through amide and amine bond formations.

General Hypothetical Synthetic Workflow

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay | Species | IC50 (nM) | Reference |

| CRTH2 | PGD2 Binding | Human | 4.5 | [1] |

| CRTH2 | PGD2 Binding | Murine | 3.7 | [1] |

Table 2: Clinical Efficacy of this compound in Asthma (Controller-Naïve Patients)

| Treatment Group | Change in FEV1 % predicted (vs. Placebo) | p-value | Reference |

| This compound 50 mg bid | 3.08% | 0.0311 | [2] |

| This compound 200 mg bid | 3.59% | 0.0126 | [2] |

| This compound 400 mg bid | 3.98% | 0.0078 | [2] |

| Fluticasone 220 µg bid | 8.62% | <0.0001 | [2] |

| bid: twice daily |

Table 3: Clinical Efficacy of this compound in Asthma (Patients on Inhaled Corticosteroids)

| Treatment Group | Change in FEV1 % predicted (vs. Placebo) | p-value | Reference |

| This compound 400 mg bid | 3.87% | 0.0050 | [2] |

| Montelukast 10 mg qd | 2.37% | 0.0657 | [2] |

| bid: twice daily, qd: once daily |

Table 4: Clinical Efficacy of this compound in Seasonal Allergic Rhinitis

| Treatment Group | Reduction in Total Nasal Symptom Score (TNSS) AUC0-6h (vs. Placebo) | p-value | Reference |

| This compound 200 mg bid | -17% | 0.0026 | [3] |

| Montelukast 10 mg qd | -15% | 0.0115 | [3] |

| Fluticasone propionate (B1217596) 200 µg qd | -33% | <0.0001 | [3] |

| bid: twice daily, qd: once daily |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. The following are generalized representations of protocols that would be used in the characterization and evaluation of a CRTH2 antagonist like this compound.

General Protocol for CRTH2 Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the CRTH2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CRTH2 receptor.

-

[3H]-PGD2 (radioligand).

-

Test compound (e.g., this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known CRTH2 ligand).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a multi-well plate, combine the cell membranes, [3H]-PGD2, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

General Protocol for Eosinophil Shape Change Assay

Objective: To assess the functional antagonist activity of a test compound on PGD2-induced eosinophil shape change.

Materials:

-

Isolated human eosinophils.

-

PGD2.

-

Test compound (e.g., this compound) at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fixative (e.g., paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Pre-incubate the isolated eosinophils with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulate the eosinophils with PGD2 at a concentration known to induce a submaximal shape change.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Stop the reaction by adding a fixative.

-

Analyze the cell morphology by flow cytometry, measuring the forward scatter (FSC) of the cells. An increase in FSC indicates cell shape change.

-

Quantify the inhibitory effect of the test compound by comparing the FSC of compound-treated cells to that of vehicle-treated, PGD2-stimulated cells.

-

Calculate the IC50 value of the test compound.

Conclusion

This compound is a well-characterized CRTH2 antagonist that has demonstrated modest efficacy in clinical trials for asthma and allergic rhinitis. Its mechanism of action, centered on the inhibition of the PGD2-CRTH2 signaling pathway, provides a targeted approach to mitigating the inflammatory processes in these allergic conditions. While the specific details of its discovery and a step-by-step synthesis protocol are not publicly available, the provided information offers a comprehensive overview of its pharmacological profile and clinical evaluation, making it a valuable reference for researchers and professionals in the field of drug development. Further investigation into the structure-activity relationships of pyrimidine-based CRTH2 antagonists could lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-671800 Target Validation in Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for BI-671800 in the context of asthma. It covers the molecular target, mechanism of action, preclinical and clinical evidence, and detailed experimental methodologies.

Executive Summary

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic airway inflammation, a key feature of asthma. Prostaglandin D2 (PGD2), primarily released from mast cells upon allergen exposure, is the natural ligand for CRTH2. The interaction between PGD2 and CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), orchestrates a cascade of inflammatory responses characteristic of asthma. By blocking this interaction, this compound aims to attenuate the underlying inflammation and improve clinical outcomes in asthma patients. Preclinical studies in mouse models of allergic asthma have demonstrated the efficacy of CRTH2 antagonism in reducing airway hyperresponsiveness and inflammation. Clinical trials in asthma patients have shown that this compound can lead to modest but statistically significant improvements in lung function, particularly in patients with evidence of eosinophilic inflammation.

The Molecular Target: CRTH2

The primary molecular target of this compound is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G protein-coupled receptor that binds with high affinity to prostaglandin D2 (PGD2).[1]

Expression Profile in Asthma

CRTH2 is predominantly expressed on key effector cells of type 2 inflammation, which is a hallmark of allergic asthma. These cells include:

-

T helper 2 (Th2) cells: These cells orchestrate the allergic inflammatory response through the release of cytokines such as IL-4, IL-5, and IL-13.

-

Eosinophils: These are key inflammatory cells in the asthmatic airway, contributing to tissue damage and airway hyperresponsiveness.

-

Basophils: These cells release histamine (B1213489) and other inflammatory mediators.

-

Type 2 Innate Lymphoid Cells (ILC2s): These are potent sources of type 2 cytokines.

The expression of CRTH2 on these cell types makes it a strategic target for therapeutic intervention in asthma.

Signaling Pathway in Asthma

Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade that promotes the recruitment and activation of inflammatory cells to the airways. The PGD2-CRTH2 signaling axis is strongly implicated in allergic inflammation.[1] PGD2 is primarily released from mast cells following allergen stimulation.[1] The interaction of PGD2 with CRTH2 stimulates the recruitment of Th2 cells, eosinophils, basophils, and ILC2s to the airways. This leads to the release of type 2 cytokines, eosinophil and basophil degranulation, and epithelial metaplasia.[1]

Quantitative Data

In Vitro Potency

This compound demonstrates high potency as a CRTH2 antagonist.

| Parameter | Species | Value | Reference |

| IC50 | Human CRTH2 | 4.5 nM | [2] |

| IC50 | Mouse CRTH2 | 3.7 nM | [2] |

Clinical Efficacy in Asthma

Clinical trials have evaluated the efficacy of this compound in patients with asthma, both as a monotherapy and as an add-on to inhaled corticosteroids (ICS).

Trial 1: this compound in Controller-Naïve Asthma Patients [3]

| Treatment Group | N | Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean ± SE) | p-value vs. Placebo |

| Placebo | - | - | - |

| This compound 50 mg bid | - | 3.08% ± 1.65% | 0.0311 |

| This compound 200 mg bid | - | 3.59% ± 1.60% | 0.0126 |

| This compound 400 mg bid | - | 3.98% ± 1.64% | 0.0078 |

| Fluticasone (B1203827) 220 µg bid | - | 8.62% ± 1.68% | <0.0001 |

Trial 2: this compound as Add-on Therapy to ICS [3]

| Treatment Group | N | Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean ± SE) | p-value vs. Placebo |

| Placebo | - | - | - |

| This compound 400 mg bid | - | 3.87% ± 1.49% | 0.0050 |

| Montelukast (B128269) 10 mg qd | - | 2.37% ± 1.57% | 0.0657 |

Phase IIa Add-on Therapy Trial [4]

| Treatment Group | N | Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean ± SE) | p-value vs. Placebo |

| Placebo | 108 | - | - |

| This compound 200 mg bid | 108 | 0.08% ± 0.62% | Not Significant |

| This compound 400 mg AM | 108 | 0.28% ± 0.61% | Not Significant |

| This compound 400 mg PM | 108 | 0.67% ± 0.63% | Not Significant |

Experimental Protocols

Preclinical Models of Allergic Asthma

Ovalbumin (OVA)-Induced Airway Hyperresponsiveness Model [5][6]

This is a widely used model to mimic the eosinophilic inflammation and airway hyperresponsiveness seen in allergic asthma.

-

Animals: BALB/c mice are typically used due to their Th2-biased immune responses.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (B78521) (alum) as an adjuvant on days 0 and 14.

-

Challenge: From day 21 to 23, mice are challenged with aerosolized OVA (e.g., 1% in saline) for 30 minutes each day.

-

This compound Administration: The compound is typically administered orally or via the desired route before each OVA challenge.

-

Outcome Measures:

-

Airway Hyperresponsiveness (AHR): Measured 24 hours after the final challenge by exposing mice to increasing concentrations of methacholine (B1211447) and assessing the changes in lung resistance and compliance using a whole-body plethysmograph or a forced oscillation technique.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

-

Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.

-

Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or other immunoassays.

-

House Dust Mite (HDM)-Induced Allergic Asthma Model [7][8][9]

This model is considered more clinically relevant as HDM is a common human allergen.

-

Animals: BALB/c or C57BL/6 mice are commonly used.

-

Sensitization and Challenge: Mice are intranasally administered with HDM extract (e.g., 25 µg in 50 µL saline) for 5 consecutive days, followed by a rest period of 2 days. This cycle is repeated for several weeks to establish chronic airway inflammation.

-

This compound Administration: The compound is administered prior to the HDM challenges.

-

Outcome Measures: Similar to the OVA model, endpoints include AHR measurement, BAL fluid analysis, lung histology, and cytokine profiling.

Clinical Trial Methodologies

Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trials [10]

-

Patient Population:

-

Interventions:

-

Trial 1: this compound (50, 200, or 400 mg twice daily), fluticasone propionate (B1217596) (220 µg twice daily), or placebo for 6 weeks.[3]

-

Trial 2: this compound (400 mg twice daily), montelukast (10 mg once daily), or placebo for 6 weeks, in addition to their existing ICS therapy.[3]

-

-

Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) percent predicted.[3]

-

Secondary Endpoints: May include changes in Asthma Control Questionnaire (ACQ) scores, rescue medication use, and safety assessments.

-

Randomization and Blinding: Patients are randomly assigned to treatment groups, and both patients and investigators are blinded to the treatment allocation. A double-dummy design may be used to maintain blinding when comparing different formulations (e.g., inhaled vs. oral).

Phase IIa, Randomized, Double-Blind, Incomplete Block Crossover Trial [4]

-

Patient Population: Adult patients with symptomatic asthma on inhaled corticosteroid therapy.[4]

-

Interventions: Patients received this compound (400 mg once daily in the morning, 400 mg once daily in the evening, or 200 mg twice daily) and placebo, each for a 4-week treatment period, in a crossover fashion.[4]

-

Primary Endpoint: Change from baseline in trough FEV1 percent predicted after 4 weeks of treatment.[4]

-

Secondary Endpoint: Change in Asthma Control Questionnaire (ACQ) score.[4]

Conclusion

The validation of CRTH2 as a therapeutic target in asthma is supported by a strong biological rationale, preclinical efficacy in relevant animal models, and clinical data demonstrating a modest improvement in lung function in asthma patients. This compound, as a potent and selective CRTH2 antagonist, has been instrumental in this validation process. While the clinical efficacy observed to date has been modest, there is evidence to suggest that patient populations with higher eosinophil counts may derive greater benefit from CRTH2 antagonism.[1] Further research is warranted to identify the specific asthma phenotypes most likely to respond to this therapeutic approach and to explore the potential of this compound in combination with other asthma therapies. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working on novel treatments for asthma.

References

- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]

- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]

- 8. citeqbiologics.com [citeqbiologics.com]

- 9. House Dust Mite (HDM)-Induced Asthma Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. files.core.ac.uk [files.core.ac.uk]

The Role of BI-671800 in Th2 Cell Biology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-671800 is a potent and selective oral antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 (Th2) cells, commonly known as CRTH2. This receptor is a key component in the type 2 inflammatory cascade, playing a pivotal role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. By blocking the CRTH2 receptor, this compound inhibits the downstream effects of its natural ligand, Prostaglandin (B15479496) D2 (PGD2), on Th2 lymphocytes and other pro-inflammatory cells. This technical guide synthesizes the available data on the mechanism of action of this compound, its impact on Th2 cell biology, and relevant clinical findings. It is important to note that while the name "this compound" might be reminiscent of other compounds from the same developer that are polo-like kinase (PLK) inhibitors (e.g., BI-6727), there is no scientific evidence to suggest that this compound acts as a PLK inhibitor. Its characterized mechanism of action is centered on CRTH2 antagonism.

Introduction to Th2 Cell Biology and the PGD2-CRTH2 Axis

T helper 2 (Th2) cells are a subset of CD4+ T lymphocytes that orchestrate type 2 immunity, which is critical for defense against extracellular parasites but also drives the pathophysiology of allergic diseases. Upon activation, Th2 cells produce a characteristic set of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are responsible for key features of the allergic response, such as IgE production by B cells, and the activation and recruitment of eosinophils and mast cells.[2]

Prostaglandin D2 (PGD2) is a lipid mediator primarily released by activated mast cells during an allergic response.[3] PGD2 exerts its effects through two main receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (also known as DP2).[4] CRTH2 is preferentially expressed on type 2 inflammatory cells, including Th2 cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[4][5][6] The interaction between PGD2 and CRTH2 is a critical checkpoint in the amplification of the allergic inflammatory cascade.[7]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CRTH2 receptor. By occupying the receptor, it prevents the binding of PGD2 and thereby blocks the intracellular signaling cascade that would normally be initiated. The key consequences of CRTH2 antagonism by this compound on Th2 cell biology include:

-

Inhibition of Th2 Cell Migration: A primary function of the PGD2-CRTH2 axis is to promote the chemotaxis of Th2 cells to sites of allergic inflammation.[3] By blocking this pathway, this compound is expected to reduce the accumulation of Th2 cells in target tissues, such as the airways in asthma or the nasal mucosa in allergic rhinitis.

-

Reduction of Th2 Cytokine Production: PGD2 binding to CRTH2 enhances the production of IL-4, IL-5, and IL-13 by Th2 cells.[8] this compound, by preventing this interaction, is anticipated to suppress the release of these key pro-inflammatory cytokines.

-

Modulation of Downstream Allergic Responses: By reducing Th2 cytokine levels, this compound indirectly inhibits subsequent events in the allergic cascade, such as eosinophil recruitment and activation (mediated by IL-5) and IgE production (promoted by IL-4 and IL-13).

Signaling Pathway

The binding of PGD2 to the CRTH2 receptor on a Th2 cell initiates a G-protein coupled signaling cascade that leads to increased intracellular calcium and activation of signaling pathways like phospholipase C and phosphatidylinositol 3-kinase.[9] This ultimately results in cellular responses such as chemotaxis and enhanced cytokine synthesis. This compound blocks the initial step of this pathway.

References

- 1. IL-4 induces characteristic Th2 responses even in the combined absence of IL-5, IL-9, and IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BI-671800 for Allergic Rhinitis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by a type 2 immune response to allergens. A key mediator in this process is Prostaglandin D2 (PGD2), which exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. BI-671800 is a potent and selective antagonist of the CRTH2 receptor, positioning it as a targeted therapeutic agent for allergic diseases, including allergic rhinitis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to aid in its research and development.

Mechanism of Action

This compound functions as a competitive antagonist of the CRTH2 receptor. In the allergic cascade, mast cells, upon activation by allergen-IgE complexes, release a variety of inflammatory mediators, including PGD2. PGD2 then binds to the CRTH2 receptor on the surface of key effector cells of the type 2 immune response, namely T helper 2 (Th2) cells, eosinophils, and basophils.

Activation of the Gαi protein-coupled CRTH2 receptor by PGD2 leads to a downstream signaling cascade that includes a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and an increase in intracellular calcium mobilization. This signaling cascade ultimately results in cellular activation, including chemotaxis, degranulation, and the release of pro-inflammatory cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines further perpetuate the allergic inflammatory response by promoting IgE production, eosinophil survival and activation, and mucus production.

By blocking the binding of PGD2 to CRTH2, this compound effectively inhibits these downstream signaling events, thereby attenuating the recruitment and activation of inflammatory cells in the nasal mucosa and reducing the signs and symptoms of allergic rhinitis.

Signaling Pathway of PGD2 via CRTH2 and Inhibition by this compound

Caption: PGD2/CRTH2 signaling pathway and its inhibition by this compound.

Quantitative Data

In Vitro Potency

This compound demonstrates high potency as a CRTH2 antagonist in radioligand binding assays.

| Target | Cell Line | Ligand | IC50 |

| human CRTH2 | hCRTH2 transfected cells | [³H] PGD2 | 4.5 nM[1] |

| mouse CRTH2 | mCRTH2 transfected cells | [³H] PGD2 | 3.7 nM[1] |

Clinical Efficacy in Seasonal Allergic Rhinitis (SAR)

A key clinical trial investigated the efficacy of this compound in patients with SAR exposed to grass pollen in an environmental challenge chamber.[2][3]

| Treatment Group (twice daily for 2 weeks) | n | Change in Total Nasal Symptom Score (TNSS) AUC(0-6h) vs. Placebo (Absolute Difference) | Change in TNSS AUC(0-6h) vs. Placebo (% Difference) | P-value vs. Placebo |

| This compound 50 mg | - | - | - | >0.05 |

| This compound 200 mg | 146 | -0.85[2] | -17%[2] | 0.0026[2] |

| This compound 400 mg | - | - | - | >0.05 |

| Montelukast 10 mg (once daily) | 146 | -0.74[2] | -15%[2] | 0.0115[2] |

| Fluticasone Propionate Nasal Spray 200 µg (once daily) | 146 | -1.64[2] | -33%[2] | <0.0001[2] |

This compound also demonstrated a significant reduction in nasal eosinophil counts at all tested doses (P < 0.05) and a significant inhibition of nasal inflammatory cytokine levels (IL-4 and eotaxin) at the 200 mg twice-daily dose (P < 0.05).[2][4] Furthermore, a dose-related reduction in ex vivo PGD2-mediated eosinophil shape change was observed.[2][4]

Preclinical In Vivo Efficacy (Representative Data for a CRTH2 Antagonist)

While specific quantitative in vivo data for this compound in a mouse model of allergic rhinitis is not publicly available, studies with other selective CRTH2 antagonists have demonstrated efficacy. For example, in a mouse model of allergic airway inflammation, a CRTH2 antagonist was shown to reduce leukocyte infiltration and mucus deposition in the airways.[5] In another study using a mouse model of allergic rhinitis, a CRTH2 antagonist prevented both early and late-phase nasal responses.

Experimental Protocols

PGD2-Mediated Eosinophil Chemotaxis Assay

This protocol is adapted from standard Boyden chamber chemotaxis assays and is suitable for evaluating the inhibitory effect of CRTH2 antagonists like this compound.

Objective: To determine the ability of this compound to inhibit the migration of human eosinophils towards a PGD2 gradient.

Materials:

-

Human peripheral blood eosinophils (isolated from healthy or atopic donors)

-

PGD2 (chemoattractant)

-

This compound (test compound)

-

Boyden chamber apparatus (e.g., 48-well micro-chemotaxis chamber)

-

Polycarbonate membrane (5 µm pore size)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Preparation of Cells: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Compound Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Fill the lower wells of the Boyden chamber with assay buffer containing PGD2 at a concentration known to induce maximal chemotaxis (e.g., 10-100 nM). Include wells with assay buffer alone as a negative control.

-

Place the polycarbonate membrane over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

Cell Staining and Quantification:

-

After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model

This is a widely used model to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of therapeutic agents.

Objective: To induce an allergic rhinitis phenotype in mice for the evaluation of this compound's therapeutic effects.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control

Procedure:

-

Sensitization:

-

On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

-

Challenge:

-

From day 14 to day 21, challenge the mice daily by intranasal (i.n.) administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.

-

-

Treatment:

-

Administer this compound or vehicle control orally (or via the desired route) to the mice, typically starting one hour before each intranasal challenge.

-

-

Assessment of Allergic Symptoms:

-

Immediately after the final OVA challenge, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.

-

-

Collection and Analysis of Nasal Lavage Fluid (NALF):

-

24 hours after the final challenge, euthanize the mice and collect NALF by flushing the nasal passages with PBS.

-

Centrifuge the NALF and use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13, eotaxin) by ELISA.

-

Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, neutrophils) using a hemocytometer and cytospin preparations stained with a suitable stain.

-

-

Histological Analysis:

-

Collect the nasal tissue, fix in formalin, embed in paraffin, and section.

-

Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.

-

Clinical Trial Workflow for Allergic Rhinitis

The following diagram illustrates the workflow of the Phase II clinical trial for this compound in seasonal allergic rhinitis.

Caption: Workflow of the this compound Phase II clinical trial in SAR.

Conclusion

This compound is a potent and selective CRTH2 antagonist with demonstrated clinical efficacy in reducing the symptoms of seasonal allergic rhinitis. Its mechanism of action, targeting a key receptor in the allergic inflammatory cascade, offers a focused therapeutic approach. The preclinical and clinical data, along with the detailed experimental protocols provided in this guide, serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of the PGD2/CRTH2 axis in allergic diseases and to develop novel therapies for these conditions. Further preclinical investigation into the efficacy of this compound in animal models of allergic rhinitis would provide a more complete understanding of its therapeutic potential.

References

- 1. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

BI-671800: A Technical Guide to a CRTH2 Antagonist in Eosinophilic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophilic inflammation is a key driver of several allergic diseases, including asthma and allergic rhinitis. A central pathway in the recruitment and activation of eosinophils involves prostaglandin (B15479496) D2 (PGD2) and its receptor, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). BI-671800 is a potent and selective antagonist of the CRTH2 receptor, developed to disrupt this inflammatory cascade. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its role in eosinophilic inflammation. Detailed experimental methodologies and signaling pathways are presented to support further research and development in this area.

Core Mechanism of Action: CRTH2 Antagonism

This compound exerts its therapeutic effect by specifically binding to and blocking the CRTH2 receptor. This receptor is a G-protein coupled receptor predominantly expressed on eosinophils, basophils, and Type 2 helper T (Th2) cells. The natural ligand for CRTH2 is PGD2, a mediator released from activated mast cells. The binding of PGD2 to CRTH2 triggers a signaling cascade that leads to eosinophil chemotaxis, activation, and degranulation, thereby perpetuating the inflammatory response. By competitively inhibiting PGD2 binding, this compound effectively attenuates these downstream effects.

Preclinical Pharmacology

In Vitro Potency

This compound has demonstrated high affinity and potency for the CRTH2 receptor in preclinical in vitro studies.

| Assay | Species | Cell Line | IC50 |

| CRTH2 Radioligand Binding | Human | hCRTH2 transfected cells | 4.5 nM |

| CRTH2 Radioligand Binding | Mouse | mCRTH2 transfected cells | 3.7 nM |

Table 1: In Vitro Binding Affinity of this compound for CRTH2 Receptor.

Functional Inhibition of Eosinophil Activity

While specific IC50 values for the inhibition of eosinophil chemotaxis and degranulation by this compound are not publicly available, clinical studies have demonstrated its ability to reduce nasal eosinophil counts and inhibit PGD2-mediated eosinophil shape change ex vivo.[1]

Clinical Pharmacology and Efficacy

This compound has been evaluated in several clinical trials for asthma and seasonal allergic rhinitis, demonstrating a modest but statistically significant therapeutic effect, particularly in patients with evidence of eosinophilic inflammation.

Asthma

Two key trials investigated the efficacy of this compound in patients with poorly controlled asthma.

| Trial | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference |

| Trial 1 | Symptomatic, controller-naïve adults | This compound (50, 200, 400 mg bid), Fluticasone propionate (B1217596) (220 µg bid), Placebo | Change from baseline in trough FEV1 % predicted at 6 weeks | This compound showed a small, dose-dependent improvement in FEV1. The 400 mg bid dose resulted in a 3.98% improvement vs. placebo (p=0.0078). | [2][3][4] |

| Trial 2 | Adults on inhaled corticosteroids (ICS) | This compound (400 mg bid), Montelukast (10 mg qd), Placebo | Change from baseline in trough FEV1 % predicted at 6 weeks | This compound demonstrated a 3.87% improvement in FEV1 vs. placebo (p=0.0050). | [2][4] |

| Phase IIa | Symptomatic asthma on ICS | This compound (400 mg AM, 400 mg PM, 200 mg bid), Placebo | Change from baseline in trough FEV1 % predicted at 4 weeks | No statistically significant improvement in FEV1 was observed at the doses studied. | [5] |

Table 2: Summary of Clinical Trials of this compound in Asthma. Notably, a greater effect of this compound was observed in patients with higher blood eosinophil counts (>350 cells/mm³).[4]

Seasonal Allergic Rhinitis (SAR)

A study in patients with SAR exposed to allergen in an environmental challenge chamber assessed the efficacy of this compound.

| Trial | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference |

| SAR Challenge | Adults with SAR | This compound (50, 200, 400 mg bid), Fluticasone propionate (200 µg qd), Montelukast (10 mg qd), Placebo | Total Nasal Symptom Score (TNSS) AUC(0-6h) | This compound 200 mg bid significantly reduced TNSS by 17% vs. placebo (p=0.0026). All doses significantly reduced nasal eosinophil counts. | [1] |

Table 3: Summary of a Clinical Trial of this compound in Seasonal Allergic Rhinitis.

Experimental Protocols

CRTH2 Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound to the CRTH2 receptor.

Materials:

-

HEK293 cells stably transfected with human CRTH2

-

Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

[3H]-Prostaglandin D2 (Radioligand)

-

This compound (Test compound)

-

Non-labeled PGD2 (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture and harvest CRTH2-expressing cells.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, [3H]-PGD2, and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of non-labeled PGD2.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to reduce non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the migration of eosinophils towards a chemoattractant.

Materials:

-

Human peripheral blood eosinophils (isolated by negative selection)

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA)

-

Prostaglandin D2 (Chemoattractant)

-

This compound (Test compound)

-

Boyden chamber apparatus with porous polycarbonate membranes (e.g., 5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using a negative selection method.

-

Assay Setup:

-

Fill the lower wells of the Boyden chamber with assay medium containing PGD2.

-

Place the porous membrane over the lower wells.

-

Pre-incubate the isolated eosinophils with various concentrations of this compound or vehicle control.

-

Add the eosinophil suspension to the upper wells of the chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a set time (e.g., 60-90 minutes) to allow for cell migration.

-

Cell Staining and Counting:

-

After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

Data Analysis:

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.

-

In Vivo Ovalbumin-Induced Airway Inflammation Model

This mouse model is commonly used to study eosinophilic airway inflammation and to evaluate the efficacy of anti-inflammatory compounds.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

This compound (Test compound)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.

-

-

Challenge:

-

On days 21, 22, and 23, challenge the sensitized mice with an intranasal or aerosolized administration of OVA in PBS.

-

-

Treatment:

-

Administer this compound or vehicle control to the mice (e.g., by oral gavage) at a specified time before each OVA challenge.

-

-

Analysis:

-

At 24-48 hours after the final challenge, euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform differential cell counts to quantify eosinophils.

-

Collect lung tissue for histological analysis (e.g., H&E staining for inflammatory infiltrates and PAS staining for mucus production).

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid.

-

-

Data Analysis:

-

Compare the number of eosinophils and other inflammatory markers in the BAL fluid and lung tissue of this compound-treated mice to the vehicle-treated group.

-

Conclusion

This compound is a potent and selective CRTH2 antagonist that has shown promise in attenuating eosinophilic inflammation. Preclinical data demonstrates its high affinity for the CRTH2 receptor, and clinical trials have indicated its potential to improve lung function in asthma and reduce symptoms in allergic rhinitis, particularly in patient populations with elevated eosinophils. The experimental protocols provided in this guide offer a framework for further investigation into the mechanisms and therapeutic potential of this compound and other CRTH2 antagonists in the context of eosinophilic diseases. Further research is warranted to fully elucidate its efficacy and safety profile in various inflammatory conditions.

References

- 1. Efficacy of the oral chemoattractant receptor homologous molecule on TH2 cells antagonist BI 671800 in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A randomized study of BI 671800, a CRTH2 antagonist, as add-on therapy in poorly controlled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: BI-671800 Cell-Based Assays for CRTH2 Antagonism

Introduction

BI-671800 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2.[1][2] CRTH2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3][4][5] The natural ligand for CRTH2 is prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation.[3][4][6] The interaction between PGD2 and CRTH2 triggers a signaling cascade that leads to chemotaxis, cytokine release, and cellular activation, contributing to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[4][6][7] Therefore, antagonizing the CRTH2 receptor with small molecules like this compound presents a promising therapeutic strategy for these conditions.

This application note provides detailed protocols for two common cell-based functional assays to characterize the activity of CRTH2 antagonists like this compound: a Calcium Mobilization Assay and a Chemotaxis Assay.

Principle of the Assays

-

Calcium Mobilization Assay: CRTH2 is a Gαi-coupled receptor, and its activation by PGD2 leads to the release of intracellular calcium stores.[3][8] This assay measures the ability of an antagonist, such as this compound, to inhibit the PGD2-induced increase in intracellular calcium. The assay typically utilizes cells recombinantly expressing CRTH2 and loaded with a calcium-sensitive fluorescent dye. A decrease in the fluorescent signal in the presence of the antagonist indicates its inhibitory activity. This is a high-throughput method suitable for determining the potency (e.g., IC50) of antagonist compounds.[9][10][11]

CRTH2 Signaling Pathway

The binding of PGD2 to the CRTH2 receptor activates the inhibitory G-protein, Gαi. This leads to the dissociation of the Gβγ subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with other signaling events, culminates in cellular responses such as chemotaxis and degranulation.

Caption: CRTH2 signaling pathway initiated by PGD2 and inhibited by this compound.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a method to determine the potency of this compound in inhibiting PGD2-induced calcium flux in HEK293 cells stably expressing human CRTH2.

Materials:

-

HEK293 cells stably expressing human CRTH2 (HEK-CRTH2)

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Phosphate Buffered Saline (PBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

PGD2

-